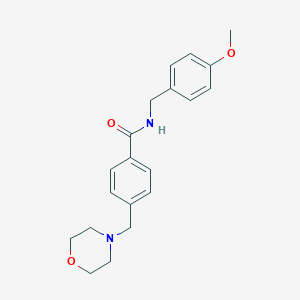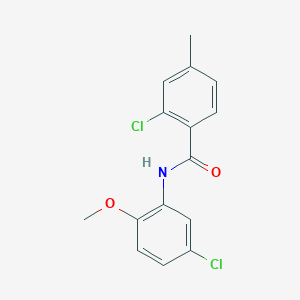
2-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide is a synthetic compound that belongs to the benzamide family of compounds. It is commonly referred to as GW 501516 and is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). GW 501516 has been shown to have significant effects on lipid metabolism, glucose uptake, and muscle growth, making it an attractive compound for scientific research applications.
Mecanismo De Acción
GW 501516 exerts its effects through activation of the PPARδ receptor. PPARδ is a nuclear receptor that plays a key role in the regulation of lipid metabolism, glucose uptake, and muscle growth. Activation of PPARδ by GW 501516 leads to increased expression of genes involved in lipid metabolism and glucose uptake, as well as increased muscle growth.
Biochemical and Physiological Effects
GW 501516 has been shown to have significant effects on lipid metabolism, glucose uptake, and muscle growth. It has been shown to increase HDL cholesterol levels and decrease LDL cholesterol levels, as well as improve insulin sensitivity and glucose uptake. Additionally, GW 501516 has been shown to increase muscle growth and endurance, making it an attractive compound for athletes and bodybuilders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
GW 501516 has several advantages for use in laboratory experiments. It is a highly selective agonist of the PPARδ receptor, making it a useful tool for studying the effects of PPARδ activation. Additionally, it has been extensively studied and has a well-established safety profile. However, there are also limitations to the use of GW 501516 in laboratory experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds on the PPARδ receptor. Additionally, the long-term effects of GW 501516 use are not well understood.
Direcciones Futuras
There are several potential future directions for research on GW 501516. One area of interest is the potential use of GW 501516 in the treatment of obesity and diabetes. Additionally, there is interest in studying the effects of GW 501516 on cardiovascular disease, as well as its potential use in the treatment of muscle wasting diseases. Finally, there is interest in developing new compounds that are more selective agonists of the PPARδ receptor than GW 501516, in order to minimize potential side effects.
Métodos De Síntesis
The synthesis of GW 501516 involves several steps, including the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 5-chloro-2-methoxyaniline to form the desired product, 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide.
Aplicaciones Científicas De Investigación
GW 501516 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have significant effects on lipid metabolism, glucose uptake, and muscle growth, making it an attractive compound for research in the fields of obesity, diabetes, and muscle wasting diseases. Additionally, GW 501516 has been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to have beneficial effects on lipid profiles and blood pressure.
Propiedades
IUPAC Name |
2-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-3-5-11(12(17)7-9)15(19)18-13-8-10(16)4-6-14(13)20-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONCDYWUPIVNIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

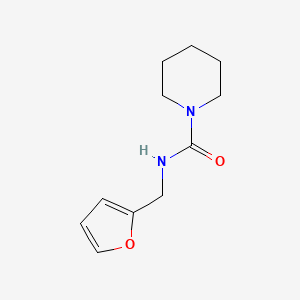
![ethyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5817139.png)
![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5817161.png)
![N-[(benzylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B5817178.png)

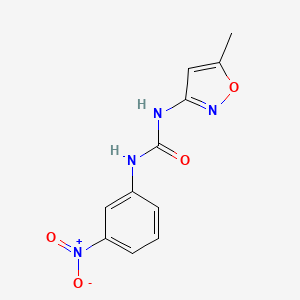
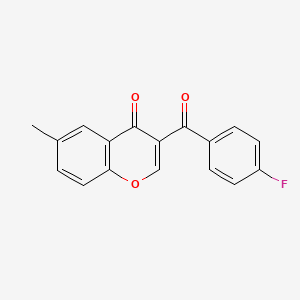
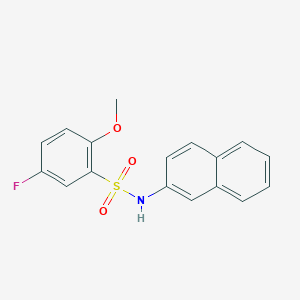
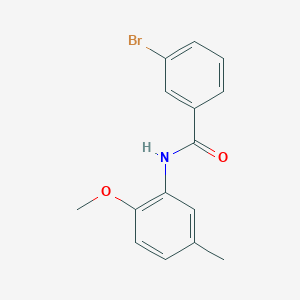
![N-[4-(ethylthio)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5817220.png)
![4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5817228.png)
